3-(2-Chlorobenzyloxy)propanol

Description

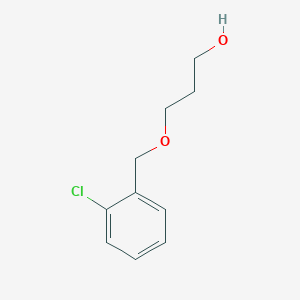

3-(2-Chlorobenzyloxy)propanol is a chlorinated aromatic ether-alcohol derivative with the molecular formula C₁₀H₁₃ClO₂. It features a propanol backbone substituted at the 3-position with a 2-chlorobenzyloxy group. This compound is of interest in organic synthesis and pharmaceutical intermediates due to its reactive hydroxyl group and aromatic chlorinated moiety, which enhance its utility in cross-coupling reactions and as a precursor for bioactive molecules .

Properties

Molecular Formula |

C10H13ClO2 |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

3-[(2-chlorophenyl)methoxy]propan-1-ol |

InChI |

InChI=1S/C10H13ClO2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5,12H,3,6-8H2 |

InChI Key |

VYOVNDNVVUNFAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COCCCO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1 : 1-(2-Chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol

- Structure : Differs by the addition of a triazole ring at the 3-position and a hydroxyl group at the 2-position.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) from azido alcohol precursors.

- Key Distinction: The triazole group introduces hydrogen-bonding capacity and enhances biological activity compared to the simpler hydroxyl group in 3-(2-Chlorobenzyloxy)propanol .

Compound 2 : 3-(3-Chloropropoxy)propanol

- Structure : Lacks the aromatic benzyl group; instead, it has a linear chloropropoxy chain.

- Relevance : Identified as a critical impurity in pharmaceuticals (e.g., fudosteine synthesis). Its presence in raw materials necessitates stringent quality control .

- Key Distinction: The absence of aromaticity reduces its stability and increases susceptibility to hydrolysis compared to this compound .

Compound 3 : 1-(2-Chlorobenzyloxy)-2-chloro-4-nitrobenzene

- Structure: Aromatic nitro and chloro substituents replace the propanol chain.

- Synthesis : Produced via nucleophilic substitution and recrystallization (93% yield) .

- Applications : Intermediate in agrochemicals; nitro group enhances electrophilicity for further functionalization.

- Key Distinction : Lacks the hydroxyl group, limiting its utility in reactions requiring alcohol-based nucleophiles .

Compound 4 : 3-Propoxy-1-propanol

- Structure : Linear ether-alcohol without aromatic or halogen substituents.

- Regulatory Status : Subject to EPA reporting requirements for workplace safety due to inhalation risks .

- Key Distinction : The absence of chlorine and aromaticity simplifies its toxicity profile but reduces its application in aryl-chemistry .

Physicochemical and Regulatory Properties

- This compound: Expected higher lipophilicity (logP ~2.5) due to the chlorobenzyl group, enhancing membrane permeability.

- 3-Propoxy-1-propanol: Lower logP (~0.5) due to lack of aromaticity; regulated under EPA PMN P-00–0827 for workplace exposure .

- 3-Chloro-1-methoxy-2-propanol: Polar substituents (methoxy, chloro) increase water solubility but reduce thermal stability compared to aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.